
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL is an organic compound that belongs to the class of alcohols It features a complex structure with multiple functional groups, including hydroxyl, ether, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL can be achieved through a multi-step process involving the following key steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions between appropriate aldehydes and amines.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of ether linkages: Ether linkages are formed through nucleophilic substitution reactions, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxide ions and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers and substituted amines.
Applications De Recherche Scientifique
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL: shares similarities with other compounds such as:
Uniqueness
- Functional Groups : The presence of multiple functional groups, including hydroxyl, ether, and amine groups, makes it unique.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.
Propriétés
Numéro CAS |
65974-97-2 |
|---|---|
Formule moléculaire |
C19H34N2O3 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1-[2-[2-(N-ethylanilino)ethyl-methylamino]ethoxy]-3-propoxypropan-2-ol |
InChI |
InChI=1S/C19H34N2O3/c1-4-14-23-16-19(22)17-24-15-13-20(3)11-12-21(5-2)18-9-7-6-8-10-18/h6-10,19,22H,4-5,11-17H2,1-3H3 |
Clé InChI |
HXDIYMYZHYKLSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(COCCN(C)CCN(CC)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




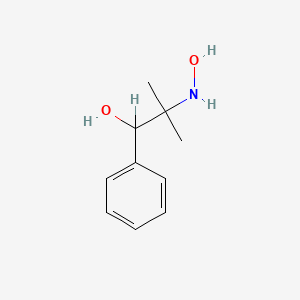
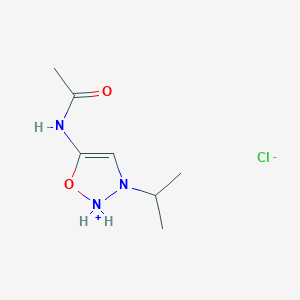


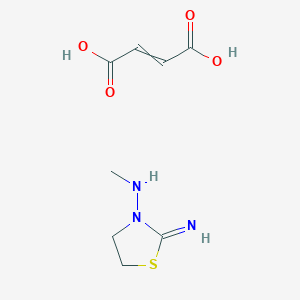

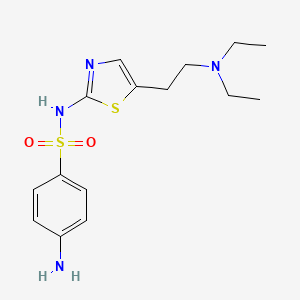
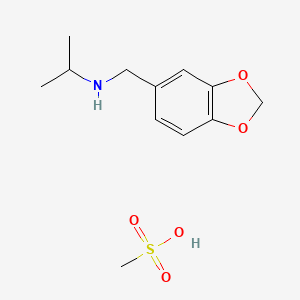



![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
